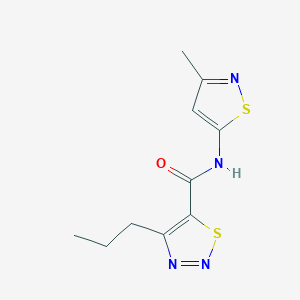
N-(3-methylisothiazol-5-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methylisothiazol-5-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C10H12N4OS2 and its molecular weight is 268.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
Compounds structurally similar to it, such as n-benzyl substituted phenethylamine hallucinogens, have been found to exhibit dramatic selectivity for 5-ht2a receptors .
Mode of Action
Based on the information about similar compounds, it can be inferred that it might interact with its target receptors, possibly leading to changes in cellular signaling .
Biochemical Pathways
Compounds with a similar structure have been associated with various medicinal properties like anti-inflammatory, antibacterial, antifungal, antitubercular, and antitumor activities . These activities suggest that the compound could potentially affect multiple biochemical pathways.
Pharmacokinetics
A compound with a similar structure displayed desirable pharmacokinetic properties in multiple preclinical species .
Result of Action
Similar compounds have shown promising antimicrobial activity and were found to be active against certain cancer cell lines .
生物活性
N-(3-methylisothiazol-5-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, focusing on its potential as an anticancer agent, MAO-A inhibitor, and its antimicrobial effects.
Chemical Profile
- Common Name : this compound
- CAS Number : 1207024-49-4
- Molecular Formula : C₁₀H₁₂N₄OS₂
- Molecular Weight : 268.4 g/mol
Anticancer Activity
Numerous studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various human cancer cell lines:
| Compound | Cancer Cell Line | IC₅₀ (µg/mL) |
|---|---|---|
| 5-phenyl-4,5-dihydro-1,3,4-thiadiazoles | A549 (lung) | 4.27 |
| 5-(benzylthio)-1,3,4-thiadiazol derivatives | MDA (breast) | 9.0 |
| 2-amido-1,3,4-thiadiazole derivatives | SK-OV-3 (ovarian) | 19.5 |
These findings suggest that structural modifications on the thiadiazole ring can enhance anticancer activity. The introduction of substituents on the phenyl ring has been shown to significantly influence the potency of these compounds against cancer cell proliferation .
MAO-A Inhibition
Another notable biological activity of this compound is its potential as a monoamine oxidase A (MAO-A) inhibitor. In vitro studies have demonstrated that certain thiadiazole derivatives exhibit significant inhibitory effects on MAO-A:
| Compound | IC₅₀ (µM) |
|---|---|
| Compound 6b | 0.060 ± 0.002 |
| Compound 6c | 0.241 ± 0.011 |
The inhibition mechanism was evaluated using a fluorometric method that measures hydrogen peroxide production in the presence of the compound . The results indicate that N-(3-methylisothiazol-5-yl)-4-propyl derivatives could serve as potential therapeutic agents for conditions related to MAO-A activity.
Antimicrobial Properties
Thiadiazole derivatives are also recognized for their antimicrobial properties. Research has shown that certain compounds exhibit activity against both Gram-positive and Gram-negative bacteria:
| Compound | Activity Against | Notes |
|---|---|---|
| QNM series | Various bacteria | Highest activity in QNM-14 and QNM-11 |
| N-(substituted phenylamino)methyl derivatives | Broad spectrum | Effective against resistant strains |
These findings suggest that N-(3-methylisothiazol-5-yl)-4-propyl derivatives may be viable options for developing new antimicrobial agents .
Case Studies and Research Findings
- Cytotoxicity Studies : Alam et al. (2011) demonstrated that several thiadiazole compounds exhibited significant cytotoxicity against human cancer cell lines such as A549 and SK-MEL-2 with IC₅₀ values ranging from 4.27 µg/mL to higher concentrations depending on the substituents present .
- MAO-A Inhibition Studies : The study conducted by researchers evaluating various thiadiazole derivatives showed that structural modifications led to varying degrees of MAO-A inhibition, with some compounds achieving IC₅₀ values as low as 0.060 µM .
特性
IUPAC Name |
N-(3-methyl-1,2-thiazol-5-yl)-4-propylthiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4OS2/c1-3-4-7-9(17-14-12-7)10(15)11-8-5-6(2)13-16-8/h5H,3-4H2,1-2H3,(H,11,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTYRYLVADKDASY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)NC2=CC(=NS2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














